molecular formula C15H13FN2O B11049021 1-(2-Fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-(2-Fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11049021
M. Wt: 256.27 g/mol
InChI Key: GTKHIGFXTYSOEN-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorobenzyl group, two methyl groups, an oxo group, and a nitrile group attached to a pyridine ring

Preparation Methods

The synthesis of 1-(2-fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzyl chloride with 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(2-Fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be compared with other similar compounds, such as:

The uniqueness of 1-(2-fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C15H13FN2O

Molecular Weight

256.27 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C15H13FN2O/c1-10-7-11(2)18(15(19)13(10)8-17)9-12-5-3-4-6-14(12)16/h3-7H,9H2,1-2H3

InChI Key

GTKHIGFXTYSOEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CC=C2F)C#N)C

Origin of Product

United States

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